3-Dimethylamino-2-methyl-2-propenal
Overview
Description
3-Dimethylamino-2-methyl-2-propenal is an organic compound with the molecular formula C6H11NO. It is a clear yellow liquid or low melting solid with a strong pungent odor. This compound is known for its use in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Mode of Action
It has been reported that the photophysics of 3-dimethylamino-2-methyl-2-propenal on excitation to the s2 (ππ*) electronic state has been studied using resonance raman spectroscopy . This suggests that the compound may interact with its targets through electronic excitation, but more research is needed to confirm this and to understand the resulting changes.
Biochemical Pathways
It is known that the compound is suitable for use in the synthesis of methylmalondialdehyde , which suggests that it may be involved in pathways related to aldehyde metabolism.
Pharmacokinetics
The compound is a solid at room temperature, with a boiling point of 110-115 °C/1 mmHg and a melting point of 34-38 °C . It has a density of 0.971 g/mL at 25 °C . These properties may influence its bioavailability, but further studies are needed to fully understand its pharmacokinetics.
Action Environment
The action of this compound may be influenced by environmental factors such as temperature, as it is recommended to be stored at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Dimethylamino-2-methyl-2-propenal can be synthesized through the condensation reaction of methyl malonate and dimethylamine . The reaction typically involves the use of a base such as sodium methoxide or potassium tert-butoxide to facilitate the condensation process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is then purified through distillation or recrystallization techniques to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Dimethylamino-2-methyl-2-propenal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Dimethylamino-2-methyl-2-propenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Comparison with Similar Compounds
3-Dimethylamino-2-methyl-2-propenal can be compared with other similar compounds such as:
3-Dimethylaminoacrolein: Similar in structure but lacks the methyl group at the 2-position.
N,N-Dimethylamino-2-methyl methacrylate: Contains a methacrylate group instead of an aldehyde group.
3-Dimethylamino-2-methylprop-2-enal: Another isomeric form with slight structural differences.
These compounds share similar reactivity patterns but differ in their specific applications and chemical properties. This compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
(E)-3-(dimethylamino)-2-methylprop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(5-8)4-7(2)3/h4-5H,1-3H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAMOQYFDMQPRJ-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CN(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\N(C)C)/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19125-76-9, 920518-65-6 | |
Record name | 3-(Dimethylamino)-2-methyl-2-propenal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(Dimethylamino)-2-methyl-2-propenal, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYX5TDH9M3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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